Cas no 877264-43-2 ((5-Fluoro-2-iodophenyl)methanol)

(5-Fluoro-2-iodophenyl)methanol structure
877264-43-2 structure
Nome del prodotto:(5-Fluoro-2-iodophenyl)methanol
Numero CAS:877264-43-2
MF:C7H6FIO
MW:252.024817943573
MDL:MFCD12031763
CID:838571
PubChem ID:11579697

(5-Fluoro-2-iodophenyl)methanol Proprietà chimiche e fisiche

Nomi e identificatori

    • (5-Fluoro-2-iodophenyl)methanol
    • 5-FLUORO-2-IODO BENZYLALCOHOL
    • 5-fluoro-2-iodoBenzenemethanol
    • Benzenemethanol, 5-fluoro-2-iodo-
    • 5-FLUORO-2-IODOBENZYL ALCOHOL
    • 5-Fluoro-2-iodobenzenemethanol (ACI)
    • EN300-3539257
    • 877264-43-2
    • DS-1802
    • AKOS005215745
    • SCHEMBL15273625
    • DTXSID80468902
    • MFCD12031763
    • CS-0037691
    • SY104998
    • DB-344770
    • MDL: MFCD12031763
    • Inchi: 1S/C7H6FIO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2
    • Chiave InChI: SLFLIEHAFIVXNZ-UHFFFAOYSA-N
    • Sorrisi: FC1C=C(CO)C(I)=CC=1

Proprietà calcolate

  • Massa esatta: 251.94474g/mol
  • Massa monoisotopica: 251.94474g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 1
  • Complessità: 110
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.8
  • Superficie polare topologica: 20.2Ų

Proprietà sperimentali

  • Punto di ebollizione: 278.2±25.0°C at 760 mmHg

(5-Fluoro-2-iodophenyl)methanol Informazioni sulla sicurezza

(5-Fluoro-2-iodophenyl)methanol Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Key Organics Ltd
DS-1802-0.5G
(5-Fluoro-2-iodophenyl)methanol
877264-43-2 >95%
0.5g
£250.00 2025-02-08
Key Organics Ltd
DS-1802-1MG
(5-Fluoro-2-iodophenyl)methanol
877264-43-2 >95%
1mg
£37.00 2025-02-08
Key Organics Ltd
DS-1802-1G
(5-Fluoro-2-iodophenyl)methanol
877264-43-2 >95%
1g
£312.00 2025-02-08
Enamine
EN300-3539257-1g
(5-fluoro-2-iodophenyl)methanol
877264-43-2 95%
1g
$165.0 2023-09-03
Alichem
A014001388-250mg
5-Fluoro-2-iodobenzyl alcohol
877264-43-2 97%
250mg
$480.00 2023-08-31
Fluorochem
212053-5g
5-Fluoro-2-iodophenyl)methanol
877264-43-2 95%
5g
£1044.00 2022-03-01
TRC
F601178-50mg
(5-Fluoro-2-iodophenyl)methanol
877264-43-2
50mg
$ 115.00 2022-06-04
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
F894703-100mg
(5-Fluoro-2-iodophenyl)methanol
877264-43-2 95%
100mg
¥393.30 2022-01-12
Apollo Scientific
PC48326-250mg
5-Fluoro-2-iodobenzyl alcohol
877264-43-2 97%
250mg
£15.00 2025-02-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HD562-50mg
(5-Fluoro-2-iodophenyl)methanol
877264-43-2 95%
50mg
267.0CNY 2021-07-14

(5-Fluoro-2-iodophenyl)methanol Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetonitrile ;  rt → 0 °C
1.2 Reagents: Sodium nitrite ,  Potassium iodide Solvents: Water ;  10 min, 0 °C; rt
1.3 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  pH 9 - 10, rt
2.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  -78 °C; 2.5 h, -78 °C; > -78 °C; 15 min, > -78 °C
2.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
F- Nucleophilic-Addition-Induced [3 + 2] Annulation: Direct Access to CF3-Substituted Indenes
Tang, Hai-Jun; et al, Organic Letters, 2018, 20(17), 5190-5193

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  30 min, 0 °C; 30 min, 0 °C
1.2 Reagents: Potassium iodide Solvents: Water ;  20 min, 0 °C; 1 h, 0 °C; 30 min, 0 °C → 90 °C; 90 °C → rt
2.1 Reagents: Boron trifluoride etherate ,  Sodium borohydride Solvents: Tetrahydrofuran ;  30 min, 0 °C; rt
Riferimento
Lewis Acid Catalyzed Formal Intramolecular [3 + 3] Cross-Cycloaddition of Cyclopropane 1,1-Diesters for Construction of Benzobicyclo[2.2.2]octane Skeletons
Ma, Weiwei; et al, Organic Letters, 2015, 17(17), 4180-4183

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  -78 °C; 2.5 h, -78 °C; > -78 °C; 15 min, > -78 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
F- Nucleophilic-Addition-Induced [3 + 2] Annulation: Direct Access to CF3-Substituted Indenes
Tang, Hai-Jun; et al, Organic Letters, 2018, 20(17), 5190-5193

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  cooled; 30 min, rt; 2 h, reflux
Riferimento
Enantioselective Palladium-Catalyzed Heck-Heck Cascade Reactions: Ready Access to the Tetracyclic Core of Lycorane Alkaloids
Coya, Estibaliz; et al, Advanced Synthesis & Catalysis, 2015, 357(14-15), 3206-3214

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: p-Toluenesulfonic acid ,  Sodium nitrite ,  Potassium iodide Solvents: Acetonitrile ,  Water ;  1 h, 10 - 15 °C; 1 h, 10 - 15 °C
2.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  15 min, 0 °C; 16 h, 0 °C → rt
Riferimento
Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts via anodic oxidation
Spils, Julian; et al, ChemRxiv, 2022, 1, 1-11

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Trimethyl borate ,  (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  rt; 16 h, rt
1.2 Reagents: Methanol
Riferimento
Palladium-Catalyzed, Norbornene-Mediated, ortho-Amination ipso-Amidation: Sequential C-N Bond Formation
Whyte, Andrew ; et al, Organic Letters, 2018, 20(2), 345-348

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: p-Toluenesulfonic acid ,  Sodium nitrite ,  Potassium iodide Solvents: Acetonitrile ,  Water ;  1 h, 0 °C; 1 h, 0 °C
2.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  15 min, 0 °C; 0 °C → rt; 16 h, rt
Riferimento
Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts via anodic oxidation
Spils, Julian ; et al, Beilstein Journal of Organic Chemistry, 2023, 19, 27-32

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  12 h, 0 °C → rt
Riferimento
Discovery and Optimization of a Novel Macrocyclic Amidinourea Series Active as Acidic Mammalian Chitinase Inhibitors
Balestri, Lorenzo Jacopo Ilic ; et al, ACS Medicinal Chemistry Letters, 2023, 14(4), 417-424

(5-Fluoro-2-iodophenyl)methanol Raw materials

(5-Fluoro-2-iodophenyl)methanol Preparation Products

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